molecular formula C26H28N4O4 B2455389 N-[4-([1,2,4]三唑并[4,3-a]喹喔啉-4-氧基)苯基]-2-(三氟甲基)苯甲酰胺 CAS No. 1190003-69-0

N-[4-([1,2,4]三唑并[4,3-a]喹喔啉-4-氧基)苯基]-2-(三氟甲基)苯甲酰胺

货号 B2455389
CAS 编号: 1190003-69-0
分子量: 460.534
InChI 键: MMXQGXJZNWQEOL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[1,2,4]Triazolo[4,3-a]quinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents . They have also been studied for their anticancer properties, specifically targeting VEGFR-2 kinase .


Synthesis Analysis

The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve aromatic nucleophilic substitution .

科学研究应用

腺苷受体拮抗作用和潜在抗抑郁活性

一类4-氨基[1,2,4]三唑并[4,3-a]喹喔啉,包括与N-[4-([1,2,4]三唑并[4,3-a]喹喔啉-4-氧基)苯基]-2-(三氟甲基)苯甲酰胺相关的衍生物,已显示出对腺苷A1和A2受体的有效且选择性拮抗作用。这些化合物在减少大鼠行为绝望模型中的不动性方面显示出显着的治疗潜力,表明通过腺苷受体调节治疗抑郁症的新方法(Sarges et al., 1990)

用于治疗应用的人类A3腺苷受体拮抗剂

4-酰胺-2-芳基-1,2,4-三唑并[4,3-a]喹喔啉-1-酮的衍生物已被确定为人类A3腺苷受体(hA3 AR)的有效且选择性拮抗剂,hA3 AR是炎症、癌症和其他疾病治疗干预的靶标。对4-氨基基团和稠合苯环的结构修饰导致化合物具有增强的hA3 AR亲和力,为开发新的治疗剂开辟了途径(Lenzi et al., 2006)

抗惊厥特性

对2-([1,2,4]三唑并[4,3-a]喹喔啉-4-硫代)乙酸酰肼衍生物的研究揭示了具有潜在抗惊厥特性的新型喹喔啉化合物。使用美达唑诱发的惊厥模型对这些化合物进行了评估,发现两种衍生物表现出显着的抗惊厥活性。这项研究有助于开发治疗癫痫的新治疗选择(Alswah et al., 2013)

癌症治疗的合成和药理学评价

1,2,4-三唑并[4,3-a]-喹啉衍生物的合成和抗癌活性评估突出了该化学类别在癌症治疗中的潜力。某些衍生物对人神经母细胞瘤和结肠癌细胞系表现出显着的细胞毒性,表明它们有望作为抗癌剂。这一研究领域对于发现新的化学治疗剂至关重要,这些化学治疗剂可以在癌症治疗中提供更好的疗效和选择性(Reddy et al., 2015)

未来方向

The future directions in the research of these compounds could involve further exploration of their potential as antiviral, antimicrobial, and anticancer agents . More studies could be conducted to understand their mechanism of action and to optimize their chemical properties for therapeutic use.

属性

IUPAC Name

ethyl 4-[[2-(7-benzyl-2-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c1-3-34-26(33)20-9-11-21(12-10-20)28-24(31)17-30-18(2)27-23-16-29(14-13-22(23)25(30)32)15-19-7-5-4-6-8-19/h4-12H,3,13-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXQGXJZNWQEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}acetamido)benzoate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。